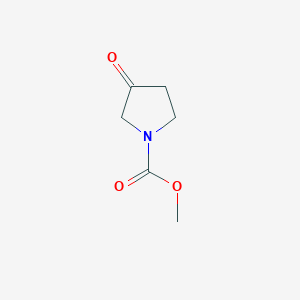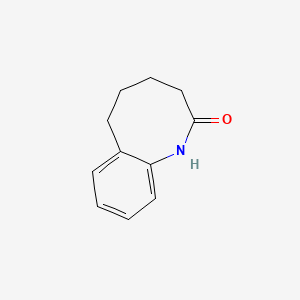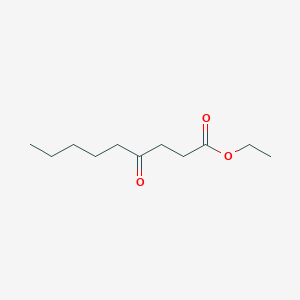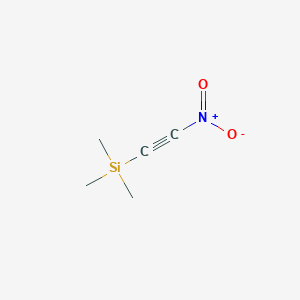
4-(Trifluoromethyl)benzamidine hydrochloride
Vue d'ensemble
Description
4-(Trifluoromethyl)benzamidine hydrochloride is a chemical compound with the molecular formula C8H8ClF3N2 . It has a molecular weight of 224.61 g/mol . The IUPAC name for this compound is 4-(trifluoromethyl)benzenecarboximidamide;hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H3,12,13);1H . The Canonical SMILES structure is C1=CC(=CC=C1C(=N)N)C(F)(F)F.Cl .Physical And Chemical Properties Analysis
The melting point of this compound is reported to be 155°C . It has a molecular weight of 224.61 g/mol .Applications De Recherche Scientifique
Organic Synthesis and Heterocyclic Chemistry
4-(Trifluoromethyl)benzamidine hydrochloride has been utilized in the synthesis of heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, its reaction with β-alkoxyvinyl trifluoromethyl ketones led to the synthesis of pyrimidines and tetrahydropyrimidines, showcasing its role in generating structurally diverse heterocycles (Zanatta et al., 1998). Moreover, it has been involved in forming pyrimidines with extended π-conjugated chains, further emphasizing its utility in creating complex organic molecules (Harutyunyan et al., 2020).
Enzyme Inhibition Studies
Research has explored the inhibition of proteolytic enzymes such as trypsin, plasmin, and thrombin by derivatives of benzamidine, indicating potential therapeutic applications. Derivatives were found to be competitive inhibitors, with variations in inhibitor activity linked to their chemical structure (Markwardt et al., 1968). This research highlights the compound's relevance in studying and potentially modulating enzymatic processes.
Pharmaceutical Compound Development
The compound has been a key player in synthesizing novel pharmaceutical agents. For example, a study on the synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives starting from benzamidine hydrochloride demonstrated anti-bacterial activity, underscoring the compound's contribution to developing new antimicrobial agents (Rostamizadeh et al., 2013). Another study focused on synthesizing pyrimidinones, showing the broad applicability of this compound in creating compounds with potential herbicidal properties (Tice & Bryman, 2001).
Safety and Hazards
The safety data sheet for 4-(Trifluoromethyl)benzamidine hydrochloride indicates that it may cause an allergic skin reaction and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Orientations Futures
Mécanisme D'action
Target of Action
It is known that the compound is used as a broad-spectrum insecticide , suggesting that it likely interacts with biological targets common to many insects, such as certain enzymes or receptors.
Result of Action
The primary result of the action of 4-(Trifluoromethyl)benzamidine hydrochloride is the effective control of various pests, such as ticks, mosquitoes, and fleas . It exhibits toxic and repellent effects against a wide range of insects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as an insecticide may vary depending on the specific environmental conditions, such as temperature and humidity . Additionally, its stability could be affected by factors like exposure to light and heat .
Analyse Biochimique
Biochemical Properties
4-(Trifluoromethyl)benzamidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as trypsin and thrombin, forming stable complexes that inhibit their activity. The compound binds to the active site of these enzymes, preventing substrate access and subsequent catalysis. This interaction is crucial for studying enzyme kinetics and developing therapeutic agents targeting protease-related diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of proteases involved in cell signaling, leading to altered signal transduction and gene expression patterns. Additionally, it affects cellular metabolism by interfering with proteolytic processes essential for protein turnover and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of serine proteases, binding to the active site and blocking substrate access. This inhibition results in decreased proteolytic activity and subsequent changes in cellular processes. The compound’s ability to inhibit enzyme activity is attributed to its structural similarity to the natural substrate, allowing it to fit into the enzyme’s active site and form stable complexes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to high temperatures or extreme pH conditions can lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound’s inhibitory effects on proteases persist over time, contributing to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits protease activity without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating a saturation point for enzyme inhibition. These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity .
Propriétés
IUPAC Name |
4-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIFMADLURULQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501657 | |
| Record name | 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38980-96-0 | |
| Record name | 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Trifluoromethyl)benzamidine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(trifluoromethyl)benzamidine hydrochloride interact with perovskite materials in solar cells, and what are the resulting benefits?
A1: this compound (TFPhFACl) interacts with perovskite materials in two main ways []:
Q2: What are the implications of using this compound on the stability of perovskite solar cells?
A2: The research indicates that the use of TFPhFACl as a 2D capping layer on top of the 3D perovskite layer contributes to enhanced stability in perovskite solar cells []. Devices incorporating TFPhFACl showed no efficiency decrease after 1500 hours of storage in an air environment. This suggests that TFPhFACl contributes to improved long-term stability, a crucial factor for the real-world application of perovskite solar cell technology.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



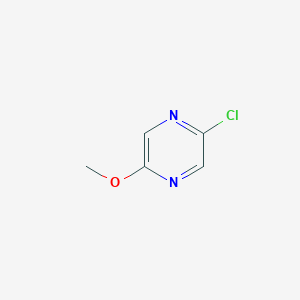
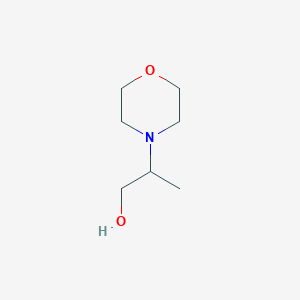


![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)
